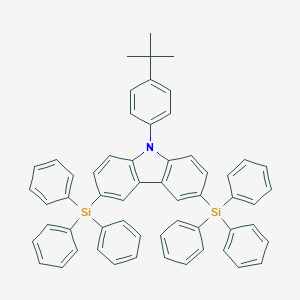

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piezoelectric Materials

CzSi exhibits piezoelectric properties. This means it can convert mechanical stress into electrical energy and vice versa. This property makes CzSi a potential candidate for development in piezoelectric transducers []. These transducers have numerous applications, including sensors, actuators, and energy harvesting devices.

For instance, CzSi-based transducers could be used in pressure sensors for medical applications or environmental monitoring. They could also be integrated into microelectromechanical systems (MEMS) for various functionalities.

Solid-State Electrolytes

Another promising application of CzSi lies in solid-state electrolytes. Solid-state electrolytes are a potential alternative to the flammable liquid electrolytes currently used in lithium-ion batteries. CzSi demonstrates good ionic conductivity, making it a possible candidate for research in developing safer and more efficient solid-state batteries [].

Solid-state batteries offer several advantages over traditional lithium-ion batteries, including improved safety, faster charging times, and potentially higher energy densities. Research on CzSi as a solid-state electrolyte material could contribute to advancements in battery technology.

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is an organic compound belonging to the carbazole family, which is recognized for its unique electronic properties. This compound is characterized by the presence of tert-butylphenyl and triphenylsilyl groups, which enhance its stability and solubility. The molecular formula of this compound is , with a molecular weight of 816.19 g/mol. It exhibits significant potential in organic electronics, particularly as a host material in organic light-emitting diodes due to its high triplet energy and wide band-gap properties .

- Friedel-Crafts Alkylation: This reaction facilitates the attachment of the tert-butylphenyl group to the carbazole core.

- Silylation: This involves the introduction of triphenylsilyl groups at the C3 and C6 positions of the carbazole structure.

The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole typically follows these steps:

- Formation of Carbazole Core: Cyclization reactions involving appropriate precursors lead to the formation of the carbazole core.

- Introduction of Tert-butylphenyl Group: This is achieved through Friedel-Crafts alkylation using tert-butylbenzene and a suitable catalyst.

- Attachment of Triphenylsilyl Groups: Silylation reactions using triphenylsilyl chloride and a base facilitate this step.

These methods ensure that the final product maintains desirable properties for electronic applications .

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole has several significant applications:

- Organic Light-Emitting Diodes (OLEDs): It serves as a host material for blue electrophosphorescence, enhancing device performance due to its high triplet energy and electrochemical stability.

- Optoelectronic Devices: Its unique electronic properties make it suitable for various optoelectronic applications, including sensors and photonic devices.

- Materials Science: The compound can be utilized in developing new materials with improved stability and efficiency for electronics .

Studies on interaction mechanisms primarily focus on how 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole interacts within electronic devices. It has been shown to exhibit enhanced morphological stability and superior electrochemical characteristics when used as a host material in OLEDs. These interactions are crucial for optimizing device performance and longevity .

Several compounds share structural similarities with 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, each exhibiting distinct properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 9-Phenylcarbazole | Lacks tert-butyl and triphenylsilyl groups | Different solubility and stability |

| 3,6-Di-tert-butylcarbazole | Contains tert-butyl groups but no triphenylsilyl groups | Affects electronic properties negatively compared to CzSi |

| 9-(4-Methylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | Methyl group instead of tert-butyl group | Alters steric and electronic effects |

The unique combination of both tert-butylphenyl and triphenylsilyl groups in 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole imparts enhanced stability, solubility, and electronic characteristics that distinguish it from these similar compounds. These features contribute significantly to its utility in advanced materials for organic electronics .

The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole represents a sophisticated multi-step organic synthesis that combines traditional aromatic chemistry with modern organometallic methodologies. The compound, commonly designated as CzSi, serves as a high-performance host material for organic light-emitting diodes due to its unique electronic properties [1] [2] [3].

The molecular formula C58H49NSi2 with a molecular weight of 816.19 g/mol reflects the substantial structural complexity of the target compound [1] [7] [8]. The synthetic strategy must address the challenge of installing both the tert-butylphenyl substituent at the nitrogen position and the triphenylsilyl groups at the 3,6-positions while maintaining high selectivity and yield [3].

Lithiation-Mediated Silicon-Carbon Bond Formation

Lithiation-mediated silicon-carbon bond formation represents the cornerstone methodology for installing triphenylsilyl substituents onto aromatic systems. The process begins with the selective lithiation of halogenated aromatic precursors using strong lithiating agents such as n-butyl lithium in anhydrous tetrahydrofuran [4] [9].

The reaction proceeds through initial halogen-lithium exchange at cryogenic temperatures, typically maintained at -77°C to ensure selectivity and prevent unwanted side reactions [4]. The resulting aryllithium intermediate exhibits high nucleophilicity and readily reacts with electrophilic silicon centers. Triphenylsilyl chloride serves as the preferred silicon electrophile, providing the triphenylsilyl moiety through nucleophilic substitution at the silicon center [4].

A representative example from the literature demonstrates the synthesis of (3-bromophenyl)triphenylsilane through this methodology. 1,3-Dibromobenzene (5.00 g, 21.19 mmol) in anhydrous tetrahydrofuran under nitrogen atmosphere undergoes selective monolithiation at -77°C upon addition of 2.5 M n-butyl lithium in hexane. The reaction mixture requires stirring for one hour at -77°C to ensure complete lithiation. Subsequently, triphenylsilyl chloride (7.5 g, 25.43 mmol) in anhydrous tetrahydrofuran is added slowly to the lithiated intermediate [4].

The reaction mixture is then allowed to warm to room temperature gradually and stirred for twelve hours to ensure complete conversion. The moderate yield of 39.06% reflects the challenges associated with this transformation, including competing side reactions and the sensitivity of organolithium intermediates to moisture and oxygen [4].

Reaction Mechanisms and Intermediates

The mechanistic pathway for carbazole triphenylsilyl derivative synthesis involves multiple discrete steps, each proceeding through well-defined intermediates. The initial step involves the formation of aryllithium species through halogen-metal exchange, a process that requires precise temperature control and anhydrous conditions [4] [9].

The nucleophilic attack of the aryllithium intermediate on the silicon center of triphenylsilyl chloride proceeds through a pentacoordinate silicon transition state. This intermediate rapidly collapses to form the silicon-carbon bond while eliminating lithium chloride as the leaving group [9]. The stereochemistry around the silicon center is preserved during this transformation, maintaining the tetrahedral geometry essential for the compound's electronic properties.

In the context of carbazole functionalization, palladium-catalyzed cross-coupling reactions provide complementary synthetic pathways. The Suzuki-Miyaura coupling between aryl halides and organoborane reagents proceeds through the classical palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [5] [10].

The oxidative addition of aryl halides to palladium(0) complexes represents the rate-determining step in many cases, particularly for electron-rich substrates [5]. The resulting palladium(II) intermediate undergoes transmetalation with organoborane reagents in the presence of base, typically potassium carbonate or sodium tert-butoxide [5] [10].

Intermediate characterization through spectroscopic methods reveals the formation of stable organometallic complexes that can be isolated and studied independently. Mass spectrometry analysis confirms the molecular composition of key intermediates, while nuclear magnetic resonance spectroscopy provides detailed structural information about the connectivity and stereochemistry [4].

Purification Techniques and Sublimation Protocols

The purification of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole requires a multi-step approach combining chromatographic separation, recrystallization, and sublimation techniques. The complex molecular structure and high molecular weight present unique challenges for achieving the purity levels required for electronic applications [4] [11] [12].

Column chromatography serves as the primary purification method for crude reaction products. Silica gel stationary phases with carefully optimized mobile phase compositions provide effective separation of the target compound from byproducts and unreacted starting materials. Typical eluent systems include methylene chloride and n-hexane mixtures with ratios ranging from 1:8 to 1:1, depending on the polarity requirements of the specific separation [4] [13].

The chromatographic separation must address the similar polarity of triphenylsilyl-containing compounds, which can co-elute under standard conditions. Gradient elution protocols often prove necessary to achieve baseline separation of closely related structures [13]. The use of UV detection at 254 nm facilitates monitoring of aromatic compounds during the separation process.

Recrystallization provides secondary purification and serves to remove residual impurities that persist after chromatographic purification. Toluene emerges as the preferred solvent for carbazole derivative recrystallization due to its excellent solubilizing properties for aromatic compounds and its relatively high boiling point, which facilitates slow crystal growth [4] [14]. The recrystallization process typically involves dissolving the crude material in hot toluene, followed by controlled cooling to room temperature and further cooling to induce crystallization.

Sublimation represents the final purification step and proves essential for achieving the high purity levels required for optoelectronic applications. Vacuum sublimation protocols typically employ temperatures ranging from 200°C to 300°C under reduced pressure (10^-3 to 10^-6 Torr) [4] [15]. The sublimation process effectively removes residual solvents, low molecular weight impurities, and thermally labile decomposition products.

The sublimation apparatus design significantly influences the efficiency and selectivity of the purification process. Zone sublimation techniques provide enhanced purification through multiple sublimation-condensation cycles within a single apparatus [14]. Temperature gradient sublimation allows for the separation of compounds with different vapor pressures, enabling the removal of closely related impurities [15].

Quality control analysis of sublimed products typically reveals purity levels exceeding 97% as determined by high-performance liquid chromatography [16] [12]. Nuclear magnetic resonance spectroscopy confirms the structural integrity of the compound following the sublimation process, with characteristic chemical shifts for the carbazole, tert-butylphenyl, and triphenylsilyl moieties clearly resolved [4].

Scale-Up Considerations for Industrial Production

The transition from laboratory synthesis to industrial production of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole presents significant technical and economic challenges that require careful consideration of process optimization and equipment design [17] [18] [19].

Cryogenic temperature requirements represent a primary concern for industrial implementation. The lithiation step necessitates maintaining reaction temperatures at -77°C for extended periods, requiring specialized cooling systems and significant energy input [4]. Industrial dry ice cooling systems or liquid nitrogen cooling loops must be designed to handle large reaction volumes while maintaining uniform temperature distribution throughout the reactor vessel.

The handling of moisture-sensitive reagents such as n-butyl lithium and triphenylsilyl chloride requires sophisticated inert atmosphere systems capable of maintaining oxygen and moisture levels below 10 ppm throughout the entire process [4] [17]. Industrial implementations typically employ nitrogen blanket systems with continuous monitoring and purification to ensure consistent reaction conditions.

Yield optimization represents a critical factor for economic viability. The moderate yields observed in laboratory synthesis (21-39% for key steps) necessitate process development efforts focused on reaction condition optimization, catalyst system improvement, and waste stream minimization [4] [18]. Continuous flow reactor systems offer potential advantages for heat and mass transfer efficiency, potentially improving overall conversion and selectivity.

Solvent recovery and recycling systems become essential for large-scale production due to the substantial volumes of tetrahydrofuran, toluene, and methylene chloride required for synthesis and purification [17]. Distillation systems designed for solvent recovery must address the presence of metal salts and other impurities that can accumulate during recycling operations.

The purification train scaling presents unique challenges due to the multiple steps required to achieve the necessary purity levels. Industrial column chromatography systems must be designed to handle kilogram quantities while maintaining separation efficiency [17]. Continuous chromatographic systems or preparative-scale high-performance liquid chromatography may prove necessary for achieving the required throughput and purity.

Sublimation scaling requires specialized equipment capable of handling large quantities of material while maintaining the temperature and pressure control necessary for effective purification [15]. Industrial sublimation systems typically employ multi-stage designs with automated material handling to minimize manual intervention and reduce contamination risks.

Economic analysis indicates that raw material costs, particularly for triphenylsilyl chloride and specialized catalysts, represent significant contributors to overall production costs [18]. Alternative synthetic approaches that reduce the consumption of expensive reagents or improve atom economy may prove essential for commercial viability.

Environmental considerations include the management of organometallic waste streams and the treatment of halogenated solvents [17]. Waste minimization strategies and green chemistry approaches should be incorporated into the process design to reduce environmental impact and comply with industrial regulations.